(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate
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Description
(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
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Biological Activity
(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate is a compound with notable pharmacological properties. It has been investigated for its potential therapeutic applications, particularly in the context of migraine treatment and as an anti-cancer agent. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C18H21ClN2O
- Molecular Weight : 316.82514 g/mol
- CAS Number : 94713-27-6
- Chemical Structure : The compound features a tetracyclic structure which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into two primary areas: anti-migraine effects and anti-cancer properties .
1. Anti-Migraine Effects
Research indicates that this compound exhibits significant anti-serotoninergic and anti-histaminic effects. A clinical study demonstrated that:
- Dosage : Patients received 15 mg daily (3 x 5 mg).
- Efficacy : 70% of patients experienced a reduction in migraine frequency from 5–30 attacks per month to 0–1 attack per month.
- Side Effects : Minimal side effects were reported compared to traditional anti-serotonin drugs, making it suitable for long-term use in migraine prevention .
2. Anti-Cancer Properties
Recent studies have explored the cytotoxic effects of various derivatives of tetrahydropyrazino compounds against cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative breast cancer).
- Results :
Case Studies and Research Findings
A summary of key findings from various studies is presented in the table below:
The mechanism by which this compound exerts its effects involves:
- Serotonin Receptor Blockade : The compound blocks serotonin receptors which are implicated in migraine pathophysiology.
- Histamine Receptor Antagonism : Its anti-histaminic properties contribute to reduced inflammation and pain associated with migraines.
- Cytotoxic Mechanisms : In cancer cells, it induces apoptosis through pathways influenced by Akt phosphorylation inhibition and other cellular stress responses .
Properties
CAS No. |
40132-36-3 |
---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5,18-dimethyl-14-oxa-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-18-15(11-13)20-10-9-19(2)12-16(20)14-5-3-4-6-17(14)21-18;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AWRICOJVWDPBQF-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=CC(=O)O)C(=O)O |
Related CAS |
85391-77-1 |
Origin of Product |
United States |
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